Ethyl 4'-nitro-[1,1'-biphenyl]-2-carboxylate
Description
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
ethyl 2-(4-nitrophenyl)benzoate |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(17)14-6-4-3-5-13(14)11-7-9-12(10-8-11)16(18)19/h3-10H,2H2,1H3 |
InChI Key |
NSRSFCBJAJETSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences and Trends
Substituent Effects :
- Nitro vs. Bromomethyl : The nitro group in Ethyl 4'-nitro-[1,1'-biphenyl]-2-carboxylate confers strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. In contrast, the bromomethyl group in Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate enables nucleophilic alkylation, as seen in its role in synthesizing telmisartan derivatives .
- Methyl vs. Methoxy : Methyl groups (e.g., in Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate) are electron-donating, stabilizing the aromatic ring, whereas methoxy groups (e.g., in Compound 21 ) provide moderate electron donation but can participate in hydrogen bonding.
Synthetic Yields :
- Palladium-catalyzed reactions generally yield 50–88% for biphenyl carboxylates. For example, Compound 21 was obtained in 54% yield via Suzuki coupling , while Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate achieved 88% yield under optimized conditions .
Physical States :
- Nitro-substituted derivatives (e.g., Compound 21) often form solids due to increased polarity, whereas brominated or alkylated analogs (e.g., Ethyl 4'-(bromomethyl)-...) are more likely to exist as oils .
Q & A
Q. What are the common synthetic routes for Ethyl 4'-nitro-[1,1'-biphenyl]-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves Suzuki-Miyaura cross-coupling between aryl halides and boronic acids to construct the biphenyl core, followed by nitration and esterification. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in THF or DMF are used for coupling . Nitration is performed using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Esterification via acid-catalyzed reactions (e.g., HCl in dioxane) ensures high yields . Optimization includes adjusting solvent polarity, temperature, and catalyst loading to minimize side products.
Q. How is the purity of this compound validated in academic research?
Purity is assessed using GC/MS (retention time and mass fragmentation patterns) and NMR (¹H/¹³C spectra to confirm functional groups and regioselectivity) . For example, biphenyl derivatives show distinct aromatic proton signals at δ 7.2–8.5 ppm in ¹H NMR. High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) further quantifies impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for biphenyl carboxylate synthesis?
Discrepancies in yields (e.g., 49% vs. 88% for similar reactions) often arise from substrate accessibility , catalyst efficiency , or workup protocols . For instance, using NaH as a base in DMF (vs. K₂CO₃ in DMAC) can enhance nucleophilicity, improving coupling efficiency . Systematic studies comparing solvent effects (polar aprotic vs. ethereal solvents) and purification methods (column chromatography vs. recrystallization) are critical .
Q. What strategies are employed to study structure-activity relationships (SAR) for biphenyl carboxylates in medicinal chemistry?
SAR studies focus on substituent effects (e.g., nitro group position) and steric/electronic modulation . For example:
- Nitro group at 4'-position enhances electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme binding .
- Ethyl ester vs. methyl ester alters lipophilicity, impacting membrane permeability . Computational modeling (e.g., DFT for electron density maps) and enzymatic assays (e.g., IC₅₀ measurements) validate hypotheses .
Q. How are catalytic systems optimized for selective C–H functionalization in biphenyl derivatives?
Dual catalytic systems (e.g., Ni/Pd) enable remote C–H bond activation . Key parameters include:
- Ligand design : Bulky phosphine ligands (e.g., PPh₃) improve regioselectivity .
- Redox mediators : CO₂ or iodide salts facilitate electron transfer, reducing side reactions .
- Temperature control : Lower temperatures (e.g., 25°C) favor mono-functionalization over di-substitution .
Methodological Considerations
Q. What analytical techniques differentiate this compound from structural analogs?
- FT-IR : Nitro groups exhibit strong asymmetric stretching at ~1520 cm⁻¹ .
- X-ray crystallography : Confirms biphenyl torsion angles (typically 30–45°) and nitro/ester spatial orientation .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 287 for M⁺) and fragment patterns distinguish substitution sites .
Q. How do researchers mitigate decomposition during storage of nitro-substituted biphenyl esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
